N,N'-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
Description
N,N'-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by two 2-ethylphenyl groups at the 2- and 4-positions of the triazine ring and a 4-methylpiperidinyl substituent at the 6-position. This compound belongs to a broader class of triazine diamines, which are widely studied for their applications in agrochemicals, materials science, and supramolecular chemistry. For instance, triazine derivatives with aryl and heterocyclic substituents are known for their herbicidal activity, photostability, and ability to interact with biological or synthetic substrates such as graphene .
Properties
Molecular Formula |
C25H32N6 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-N,4-N-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H32N6/c1-4-19-10-6-8-12-21(19)26-23-28-24(27-22-13-9-7-11-20(22)5-2)30-25(29-23)31-16-14-18(3)15-17-31/h6-13,18H,4-5,14-17H2,1-3H3,(H2,26,27,28,29,30) |
InChI Key |
DTGABDBYDYCBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCC(CC3)C)NC4=CC=CC=C4CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(2-ETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2,N4-BIS(2-ETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N2,N4-BIS(2-ETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In the field of medicine, N2,N4-BIS(2-ETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE could be explored as a potential therapeutic agent. Its pharmacological properties and mechanism of action would be key areas of investigation.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N2,N4-BIS(2-ETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Aryl vs. Alkyl Groups: The target compound’s 2-ethylphenyl groups may enhance lipophilicity compared to alkylamino substituents in prometryn (isopropyl) or simetryn (ethyl). Increased lipophilicity could improve membrane permeability in biological systems but may reduce water solubility .
- Piperidine derivatives are often associated with enhanced binding to biological targets, such as enzymes or receptors .
Environmental and Chemical Stability
- Photostability : Methylthio (prometryn) and chloro (propazine) substituents are prone to hydrolysis or photodegradation, whereas the 4-methylpiperidinyl group in the target compound may confer greater stability under UV exposure .
- Soil Degradation: Isopropylamino groups (prometryn) degrade into metabolites like methylsulfinyl and hydroxylated triazines, whereas bulkier aryl or heterocyclic groups (e.g., 4-methylpiperidinyl) might slow microbial degradation .
Research Findings on Analogous Compounds
Graphene Interaction Studies: Triazines with aryl substituents (e.g., IT1–IT4) exhibit π-π stacking interactions with graphene, suggesting the target compound’s 2-ethylphenyl groups could enable similar applications in materials science or sensor technology .
Herbicidal Efficacy: Prometryn and propazine demonstrate that chloro and methylthio groups at position 6 are critical for herbicidal activity.
Synthetic Flexibility : Derivatives like N,N′-bis(4-nitrophenyl)-6-(2-propynyloxy)-1,3,5-triazine-2,4-diamine highlight the versatility of triazine scaffolds for introducing diverse functional groups, supporting the feasibility of synthesizing the target compound .
Biological Activity
N,N'-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound belongs to the triazine class and features a unique structure that includes two ethylphenyl groups and a piperidine moiety. The molecular formula is CHN, with a molecular weight of approximately 350.46 g/mol.
Research indicates that compounds in the triazine class can exhibit various biological activities, including antimicrobial and antitumor effects. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Triazines may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Interaction with Cellular Targets : They can interact with cellular receptors or pathways, modulating cellular responses.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazine derivatives. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis (Mtb) and other non-tuberculous mycobacteria (NTM).
A study identified several triazine compounds with significant inhibitory effects on Mtb dihydrofolate reductase, which is crucial for bacterial growth. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 5 µg/mL against various strains of Mtb .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| Triazine A | 0.5 | Mtb Dihydrofolate Reductase |
| Triazine B | 2.0 | NTM |
| Triazine C | 5.0 | Mtb |
Antitumor Activity
Triazines have also been investigated for their antitumor properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
A notable study revealed that a related triazine compound exhibited cytotoxicity against breast cancer cells with an IC50 value of 15 µM .
Study on Antimycobacterial Activity
In a high-throughput screening (HTS) assay for new antimycobacterial agents, several triazines were evaluated for their ability to inhibit growth in Mtb cultures. The results indicated that some compounds not only inhibited bacterial growth but also demonstrated synergy with existing antibiotics such as isoniazid and rifampicin .
Clinical Relevance
A clinical trial investigated the efficacy of a triazine derivative in patients with drug-resistant tuberculosis. The trial showed promising results, with a significant reduction in bacterial load observed in treated patients compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
